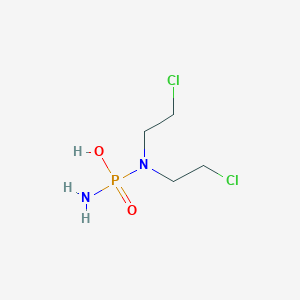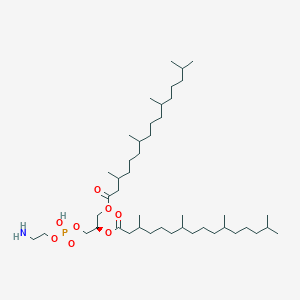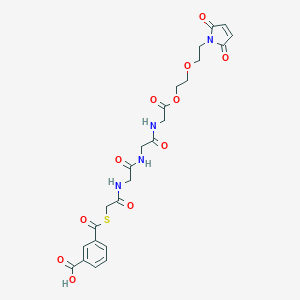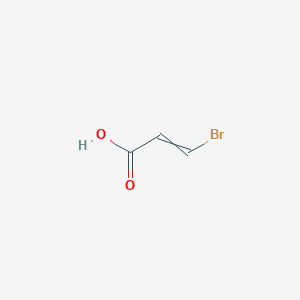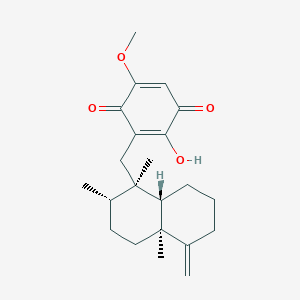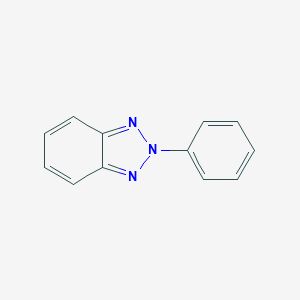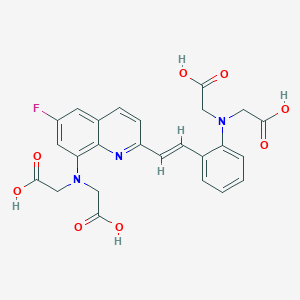
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, also known as BMEC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a promising tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves its interaction with specific transporters in cell membranes that are responsible for the uptake of amino acids. This compound binds to these transporters and inhibits their activity, preventing the transport of certain amino acids into the cell. This mechanism of action has been studied in detail and has led to a greater understanding of the processes involved in amino acid transport.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of amino acid transport, modulation of neurotransmitter release, and regulation of insulin secretion. These effects have been studied in both in vitro and in vivo models, and have led to a greater understanding of the mechanisms involved in these processes.
実験室実験の利点と制限
The use of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane in lab experiments has several advantages, including its specificity for certain transporters and its ability to inhibit amino acid transport. However, there are also limitations to its use, including the need for careful control of reaction conditions during synthesis and the potential for off-target effects.
将来の方向性
There are several future directions for research involving Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, including the development of new synthesis methods to improve yield and purity, the identification of new targets for this compound inhibition, and the investigation of its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to fully understand the mechanisms involved in this compound's effects on amino acid transport and other physiological processes.
合成法
The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves several steps, starting with the reaction of 3-methylcyclohexanone with ethyl acetoacetate to form a beta-ketoester intermediate. This intermediate is then reacted with diethylamine to form a beta-ketoamide, which is subsequently treated with ethyl chloroformate to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the formation of the desired product.
科学的研究の応用
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and physiology. One of the primary uses of this compound is as a tool for studying the transport of amino acids across cell membranes. This compound has been shown to inhibit the transport of certain amino acids, making it a valuable tool for studying the mechanisms involved in this process.
特性
CAS番号 |
136210-32-7 |
|---|---|
分子式 |
C31H54N2O8 |
分子量 |
582.8 g/mol |
IUPAC名 |
diethyl 2-[[4-[[4-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]amino]butanedioate |
InChI |
InChI=1S/C31H54N2O8/c1-7-38-28(34)18-26(30(36)40-9-3)32-24-13-11-22(15-20(24)5)17-23-12-14-25(21(6)16-23)33-27(31(37)41-10-4)19-29(35)39-8-2/h20-27,32-33H,7-19H2,1-6H3 |
InChIキー |
YHVVJCQIMRGPPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
その他のCAS番号 |
136210-32-7 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




